1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3 |
InChI Key |
VAJNGTYVVRDADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Pyrrolo Annulation into Preformed Pyridine (B92270) Rings
The most established and general approach for constructing the 1H-pyrrolo[2,3-b]pyridine system involves the formation of the pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine ring. ingentaconnect.com This strategy mirrors classical indole (B1671886) syntheses.
Notable methods include modifications of the Madelung and Fischer indole syntheses. semanticscholar.orgrsc.org
Madelung-type Synthesis : This involves the intramolecular cyclization of an N-(2-pyridyl)amidoacetal or a related species, typically under strong base conditions at high temperatures. A modified Madelung route has been used to prepare derivatives like 6-methyl-7-azaindole. ingentaconnect.com
Fischer-type Synthesis : This route utilizes the reaction of a 2-pyridylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. ingentaconnect.com However, both the Madelung and Fischer syntheses can be limited in scope and often require harsh conditions, which may not be compatible with sensitive functional groups. ingentaconnect.com
Synthesis from 2-Aminopyridine Derivatives
Starting from readily available 2-aminopyridines is a common and versatile strategy for building the fused pyrrole ring. nih.govmdpi.com These methods typically involve introducing a two-carbon unit to the C3 position of the pyridine and the amino group, followed by cyclization.
A prominent example is the synthesis of 2-substituted 7-azaindoles from amides derived from 2-aminopyridine precursors. ingentaconnect.com Another approach involves a cascade C–N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides, which provides straightforward access to various substituted azaindole isomers. acs.org More recently, Rhodium(III)-catalyzed methods have been developed, involving the C-H activation and annulative coupling of aminopyridines with alkynes to form the 7-azaindole (B17877) scaffold. nih.gov
| Starting Material | Reagents | Method | Product Type |
| 2-Aminopyridine amides | Strong base (e.g., C6H5N(Na)CH3) | Madelung-type cyclization ingentaconnect.com | 2-Substituted 7-azaindoles |
| Amino-o-bromopyridines | Alkenyl bromides, Pd₂(dba)₃/XPhos | Cascade C-N Coupling/Heck Reaction acs.org | Substituted 7-azaindoles |
| Aminopyridines | Alkynes, Rh(III) catalyst | C-H Activation/Annulation nih.gov | Substituted 7-azaindoles |
Palladium-Catalyzed Cross-Coupling Reactions in Pyrrolo[2,3-b]pyridine Synthesis
Modern synthetic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions to construct the 7-azaindole core and its derivatives. ingentaconnect.comresearchgate.net These methods often offer milder conditions and broader functional group tolerance compared to classical approaches.
One-pot procedures have been developed that combine multiple cross-coupling and cyclization steps. For example, a Pd/Cu-catalyzed, three-component reaction integrating coupling, cyclization, and desilylation steps has been used to create 1H-1,2,3-triazol-4-yl-1H-pyrrolo[2,3-b]pyridines. google.com This process utilizes a Sonogashira coupling followed by a Cacchi reaction. google.com Another one-pot strategy involves an initial N-arylation of an amino-halopyridine, followed by a Sonogashira coupling and subsequent in situ cyclization to yield 1,2-disubstituted 7-azaindoles. nih.gov
Palladium catalysis is also crucial for the functionalization of pre-formed azaindole rings. For instance, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at C-4, has been used to build complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. thieme-connect.com
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, improve yields, and simplify protocols in the synthesis of heterocyclic compounds, including pyrrolo[2,3-b]pyridine derivatives. This technique is particularly effective for multicomponent reactions and cyclization steps that may be sluggish under conventional heating.
Microwave-assisted protocols have been successfully applied to:
Multicomponent reactions : The synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines has been achieved through one-pot, multi-component reactions under microwave irradiation. nih.gov
Domino heterocyclization : Tetracyclic indolo[2,3-b]quinolone derivatives have been synthesized via a domino reaction cascade in a sealed vessel under microwave heating. nih.gov
Functionalization : The synthesis of C-3 substituted 7-azaindoles via the direct coupling of 7-azaindole with cyclic imines has been shown to be more efficient under microwave irradiation compared to classical heating. researchgate.net
The use of microwave assistance often leads to significantly shorter reaction times and can enable reactions that are otherwise difficult to perform. nih.govresearchgate.net
Condensation and Cross-Coupling Processes Utilizing Substituted Pyrrole Precursors
An alternative strategy for constructing the 1H-pyrrolo[2,3-b]pyridine scaffold involves starting with a substituted pyrrole and subsequently forming the pyridine ring. This approach is particularly useful for accessing derivatives with specific substitution patterns on the pyrrole moiety.
A key method in this category is the reaction of a 2-amino-1H-pyrrole-3-carbonitrile derivative with a 1,3-dielectrophile synthon. For example, reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with various 2-arylidenemalononitriles in the presence of a base like piperidine affords highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com This methodology leverages the nucleophilicity of the aminopyrrole to build the fused pyridine ring. juniperpublishers.com Another approach involves a [3+3]-addition of an aminopyrrole, which provides the nitrogen and two carbon atoms, with a synthon containing three carbon atoms and two electrophilic centers. juniperpublishers.com
Synthesis of Hydrogenated Pyrrolo[2,3-b]pyridine Derivatives
Hydrogenated derivatives of 1H-pyrrolo[2,3-b]pyridine, such as dihydro- and tetrahydro- variants, are important scaffolds in medicinal chemistry. These compounds can be prepared either by direct hydrogenation of the aromatic parent compound or by cyclization strategies that build the saturated ring system directly.
A direct and effective method is the catalytic hydrogenation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The degree of saturation can be controlled by the reaction conditions.
Partial Hydrogenation : High-pressure hydrogenation in a neutral medium at 200°C can selectively reduce the pyrrole ring to afford 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. researchgate.net
Full Hydrogenation : In an acidic medium, the pyridine ring is activated toward reduction, and hydrogenation can proceed at atmospheric temperature and pressure to yield the fully saturated 2,3,3a,4,5,6-hexahydro-1H-pyrrolo[2,3-b]pyridine. researchgate.net
Alternative synthetic routes build the hydrogenated core through cyclization. For instance, 5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinoline derivatives have been synthesized via an intramolecular Thorpe–Ziegler cyclization of a cyano-amide precursor using a strong base like potassium tert-butoxide. thieme-connect.com
| Method | Starting Material | Conditions | Product |
| Catalytic Hydrogenation | 1H-Pyrrolo[2,3-b]pyridine | High pressure, 200°C, neutral medium | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine researchgate.net |
| Catalytic Hydrogenation | 1H-Pyrrolo[2,3-b]pyridine | Atmospheric pressure, acid medium | 2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[2,3-b]pyridine researchgate.net |
| Thorpe-Ziegler Cyclization | N-substituted-2-(cyanomethylamino)acetamide | KOtBu, THF, 70°C | Substituted Tetrahydropyrrolo[2,3-b]pyridines thieme-connect.com |
Preparation of Functionalized 1H-Pyrrolo[2,3-b]pyridine Intermediates
The preparation of functionalized 1H-pyrrolo[2,3-b]pyridine intermediates is critical for the synthesis of complex target molecules. Electrophilic aromatic substitution is a primary method for introducing functional groups onto the 7-azaindole core. The pyrrole ring is more electron-rich than the pyridine ring, and reactions typically occur selectively at the C3 position. rsc.org
Common functionalization reactions include:
Halogenation : Iodination can be achieved at the C3 position using N-iodosuccinimide (NIS). acs.org Bromination and chlorination also occur predominantly at the 3-position. rsc.org These halogenated intermediates are exceptionally useful for subsequent cross-coupling reactions. acs.orgnih.gov
Nitration and Nitrosation : These reactions also show a strong preference for substitution at the C3 position. rsc.org
Acylation : Friedel-Crafts type acylations can introduce acetyl or chloroacetyl groups at the C3 position, providing key handles for further elaboration. researchgate.net
Mannich Reaction : This reaction introduces an aminomethyl group, again, primarily at the C3 position. rsc.org
These functionalized intermediates serve as versatile building blocks. For example, 3-iodo-7-azaindole is a common precursor for introducing various aryl and alkyl groups via Suzuki or Sonogashira coupling reactions. acs.org Similarly, multi-halogenated intermediates like 4-chloro-2-iodo-pyrrolopyridine allow for sequential and site-selective cross-coupling reactions. nih.gov
Strategies for Introducing Specific Substituents (e.g., Fluorination)
The introduction of substituents onto the 1H-pyrrolo[2,3-b]pyridine nucleus is crucial for modulating its physicochemical and biological properties. The reactivity of the scaffold allows for the incorporation of a wide range of functional groups, with the 3-position being the most common site for electrophilic substitution. rsc.org Methodologies for introducing methyl and fluoro groups are of particular interest in medicinal chemistry.
N-Methylation
The methylation of the pyrrole nitrogen (N-1 position) of the 1H-pyrrolo[2,3-b]pyridine core is a common modification. This transformation is typically achieved using standard alkylating agents in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate. st-andrews.ac.ukresearchgate.net The reaction proceeds by deprotonation of the N-H bond by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a nucleophilic anion that then reacts with the methylating agent. Dimethyl carbonate (DMC) has emerged as a greener and less toxic alternative for N-methylation of indoles and related heterocycles. researchgate.net
C-3 Methylation
Introduction of a methyl group at the C-3 position can be accomplished through several synthetic strategies. One common approach is the Mannich reaction, which involves the aminomethylation of the C-3 position. oarjbp.comnih.gov The reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and a secondary amine (such as dimethylamine) yields a gramine-type intermediate. Subsequent reduction of this intermediate, for instance with sodium borohydride, leads to the formation of the 3-methyl derivative.
Direct electrophilic alkylation at the C-3 position is also a potential route, although it can be more challenging to control. Friedel-Crafts type reactions can be employed, but they often require careful optimization of catalysts and reaction conditions to achieve good selectivity. nih.gov
Fluorination Strategies
The incorporation of fluorine atoms into the 1H-pyrrolo[2,3-b]pyridine scaffold can significantly impact its properties. Both electrophilic and nucleophilic fluorination methods have been developed for heterocyclic systems.
Electrophilic Fluorination: This approach involves the reaction of the electron-rich 1H-pyrrolo[2,3-b]pyridine ring with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgbrynmawr.edu These reagents deliver an electrophilic fluorine atom ("F+") that reacts preferentially at the nucleophilic C-3 position of the 7-azaindole ring.
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group, such as a halogen or a sulfonate, by a nucleophilic fluoride source. For instance, a bromo- or iodo-substituted 1H-pyrrolo[2,3-b]pyridine can be subjected to nucleophilic aromatic substitution with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling point aprotic solvent. nih.govbeilstein-journals.org The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported through intramolecular cyclization of a fluorinated pyridine precursor.
Chemical Reactivity and Derivatization of 1h Pyrrolo 2,3 B Pyridine Scaffolds
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[2,3-b]pyridine System
The reactivity of the 1H-pyrrolo[2,3-b]pyridine system is characterized by a distinct distribution of electron density. Theoretical calculations indicate that the pyrrole (B145914) ring is electron-rich, while the pyridine (B92270) ring is electron-deficient. ingentaconnect.com Specifically, the carbon atom at the C3 position possesses the highest electron density, making it the primary site for electrophilic attack. ingentaconnect.com Consequently, reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at this position. rsc.org
In contrast, the pyridine ring's electron deficiency makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are most likely to occur at the C2 and C4 positions, which are more electron-deficient. uoanbar.edu.iqquora.com The low reactivity of the pyridine ring towards electrophilic substitution is attributed to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is further enhanced in acidic media due to the protonation of the pyridine nitrogen, which forms a positively charged pyridinium ion. uoanbar.edu.iq
Table 1: Reactivity Overview of the 1H-Pyrrolo[2,3-b]pyridine System
| Ring | Electronic Nature | Preferred Reaction Type | Primary Position of Attack |
|---|---|---|---|
| Pyrrole | Electron-rich | Electrophilic Substitution | C3 ingentaconnect.comrsc.org |
| Pyridine | Electron-deficient | Nucleophilic Substitution | C2 and C4 uoanbar.edu.iqquora.com |
Functionalization of the Pyrrole and Pyridine Rings
The distinct electronic properties of the two rings within the 7-azaindole (B17877) scaffold allow for selective functionalization.
Pyrrole Ring Functionalization: The pyrrole moiety is readily functionalized via electrophilic substitution reactions, primarily at the C3 position. rsc.org Halogenation, for instance, can be achieved using various reagents to install bromine or iodine at C3, which can then serve as a handle for further modifications like cross-coupling reactions. researchgate.netnih.gov Direct C-H functionalization, often facilitated by metal catalysts, has also emerged as a powerful tool for introducing substituents onto the pyrrole ring. nih.gov
Pyridine Ring Functionalization: Functionalizing the electron-deficient pyridine ring is more challenging and often requires different strategies. researchgate.net One common approach involves the formation of a pyridine N-oxide. eurekaselect.combenthamdirect.comingentaconnect.comresearchgate.net This modification activates the pyridine ring, facilitating subsequent reactions. Another strategy is directed ortho-metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile at a specific position on the pyridine ring. researchgate.net Palladium-catalyzed cross-coupling reactions are also extensively used to introduce aryl or other groups onto the pyridine portion of the molecule. eurekaselect.combenthamdirect.comingentaconnect.comresearchgate.net
Reactivity of Substituted 7-Azaindole Derivatives (e.g., 3-formyl-, 3-halogeno-, 2-lithio-)
The presence of substituents on the 7-azaindole core significantly influences its reactivity and provides pathways for further derivatization. eurekaselect.combenthamdirect.comingentaconnect.comresearchgate.net
3-Halogeno Derivatives : 3-Iodo-7-azaindoles are particularly valuable intermediates. researchgate.net The iodine atom can be readily displaced or participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups at the C3 position. researchgate.netnih.gov
3-Formyl Derivatives : The aldehyde group in 3-formyl-7-azaindole is a versatile functional handle for numerous transformations, including condensations and reductive aminations, enabling the extension of the molecular framework. eurekaselect.combenthamdirect.comingentaconnect.comresearchgate.net
2-Lithio Derivatives : Direct lithiation of the 7-azaindole scaffold can be achieved, typically at the C2 position, by using strong bases like lithium diisopropylamide (LDA). eurekaselect.combenthamdirect.comingentaconnect.comresearchgate.netresearchgate.net The resulting 2-lithio-7-azaindole is a potent nucleophile that can react with various electrophiles to introduce substituents regioselectively at the C2 position. researchgate.net
Acylation Reactions
Acylation of 7-azaindole typically occurs at the electron-rich C3 position of the pyrrole ring. rsc.org The reaction can be performed with various acylating agents. researchgate.net For instance, 3-acetyl-7-azaindole and 3-chloroacetyl-7-azaindole can be synthesized through acylation, providing ketones that can be further modified. researchgate.net 1-Substituted Grignard derivatives of 7-azaindole react with acyl chlorides to yield 1-acyl derivatives exclusively. rsc.org
Reduction Reactions
The reduction of the 1H-pyrrolo[2,3-b]pyridine system can proceed differently depending on the reaction conditions. High-pressure hydrogenation in a neutral medium at 200°C reduces the pyrrole ring to yield 2,3-dihydro-7-azaindole. researchgate.net At higher temperatures, cleavage of the pyrrole ring can occur. researchgate.net In an acidic medium, however, the pyridine ring is preferentially hydrogenated even at atmospheric temperature and pressure, forming a hexahydro-1H-pyrrolo[2,3-b]pyridine derivative. researchgate.net
Substitution Reactions
As previously discussed, the 7-azaindole scaffold undergoes both electrophilic and nucleophilic substitution reactions at distinct positions.
Electrophilic Substitution : Predominantly occurs at the C3 position and includes reactions like halogenation, nitration, and nitrosation. rsc.org
Nucleophilic Substitution : The pyridine ring is susceptible to nucleophilic attack, especially when activated with a good leaving group like a halogen. For example, a 4-chloro substituent can be displaced by an amine in a Buchwald-Hartwig amination reaction. nih.gov
Table 2: Summary of Selected Substitution Reactions
| Reaction Type | Position(s) | Example Reaction | Reference |
|---|---|---|---|
| Electrophilic | C3 | Bromination, Iodination, Nitration | rsc.org |
| Nucleophilic | C4 | Buchwald-Hartwig Amination of 4-chloro derivative | nih.gov |
| Cross-Coupling | C2, C4 | Suzuki-Miyaura coupling of halogenated derivatives | nih.gov |
Ring Closure Reactions Across Specific Positions
The 7-azaindole framework can be involved in or formed through various ring-closure reactions. The Fischer indole (B1671886) synthesis and Madelung synthesis are classic methods that can be adapted to construct the 1H-pyrrolo[2,3-b]pyridine core. rsc.org Furthermore, derivatives of 7-azaindole can undergo ring closure reactions across different positions. For example, miscellaneous derivatives have been described resulting from ring closure across the N1 and N7 positions. researchgate.net In another instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali resulted in a ring-expansion to form a 1,8-naphthyridine. rsc.org
Computational and Chemoinformatic Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of 1H-pyrrolo[2,3-b]pyridine derivatives. These calculations provide insights into molecular structure, stability, and reactivity.
For instance, a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine utilized DFT calculations with the B3LYP method and 6-311+G(2d, p) basis set to determine its optimal molecular structure. tandfonline.com The calculations were consistent with the structure determined by single-crystal X-ray diffraction. tandfonline.comtandfonline.com Furthermore, these studies investigated the molecular electrostatic potential and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comtandfonline.com The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule. tandfonline.com For 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the calculated orbital energy gap was found to be 4.4722 eV. tandfonline.com DFT has also been employed to elucidate the synthetic mechanisms of related heterocyclic systems. ias.ac.in
| Compound | Computational Method | Calculated Parameters | Key Findings |
|---|---|---|---|
| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine | DFT/B3LYP/6-311+G(2d, p) | Optimized structure, Gibbs free energy, FMO analysis (HOMO-LUMO), MEP | Calculated structure aligns with crystal structure; HOMO-LUMO gap of 4.4722 eV indicates chemical stability. tandfonline.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological targets.
Several studies have successfully employed molecular docking to rationalize the activity of these compounds. For example, docking simulations were performed to elucidate the binding interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with the Traf2 and Nck-interacting kinase (TNIK), a target for colorectal cancer. Other research has focused on their interactions as c-Met inhibitors, a receptor tyrosine kinase implicated in various cancers. nih.govnih.gov In these studies, the 1H-pyrrolo[2,3-b]pyridine moiety was shown to effectively replace other core structures, such as the quinoline nucleus, while maintaining or even improving cytotoxic activity. nih.gov Docking of 3-substituted derivatives into the active site of histone deacetylase 2 (HDAC2) also showed excellent fitting, with calculated binding energies in the range of -10 Kcal/mol. researchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand affinity and selectivity.
| Derivative Class | Protein Target | PDB Code | Purpose of Study |
|---|---|---|---|
| Substituted 1H-pyrrolo[2,3-b]pyridines | TNIK Kinase | 2X7F | Identify binding mechanisms for anticancer activity. |
| Phenylpicolinamide derivatives | c-Met Kinase | Not Specified | Investigate structure-activity relationships for antitumor activity. nih.gov |
| Phenylpyrimidine-carboxamide derivatives | c-Met Kinase | Not Specified | Understand binding modes of potent c-Met inhibitors. nih.gov |
| 3-Substituted 1H-pyrrolo[2,3-b]pyridines | HDAC2 | Not Specified | Predict binding affinity and guide synthesis of anticancer agents. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR, CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for guiding lead optimization.
A 3D-QSAR study was conducted on a series of 31 substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors. The dataset was divided into a training set of 26 compounds and a test set of 5 compounds. The resulting CoMFA and CoMSIA models demonstrated strong reliability and predictive ability. The CoMFA model yielded a cross-validated q² of 0.65 and a non-cross-validated R² of 0.86, while the CoMSIA model showed even better statistics with a q² of 0.74 and an R² of 0.96. The contour maps generated from these models provided crucial information about the structural features influencing biological activity. For example, the CoMSIA maps indicated that H-bond donor substituents near the 1H-pyrrolo[2,3-b]pyridine core increase activity, and hydrophobic groups also enhance anticancer effects. Such insights are instrumental in designing new compounds with potentially higher potency.
| Model | q² (Cross-validated) | R² (Non-cross-validated) | r²_test (Test Set) | Optimal Number of Components |
|---|---|---|---|---|
| CoMFA | 0.65 | 0.86 | 0.97 | Not Specified |
| CoMSIA | 0.74 | 0.96 | 0.95 | Not Specified |
Molecular Dynamics Simulations for Binding Stability and Protein-Ligand Complexes
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of protein-ligand interactions and the stability of the resulting complex. This method complements the static picture provided by molecular docking.
In the context of related pyrrolopyridine scaffolds, MD simulations have been applied to assess the stability of ligand binding. For instance, a study on 1-H Pyrrolo[3,2-c]pyridine inhibitors of the MPS1 kinase used MD simulations to confirm the binding stability of a potential inhibitor identified through virtual screening. researchgate.net Similarly, MD simulations were applied to a series of pteridinone derivatives, which share structural similarities, to analyze their interaction with the PLK1 protein, a target in cancer therapy. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of affinity.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com
MEP analysis has been applied to 1H-pyrrolo[2,3-b]pyridine derivatives to understand their physicochemical properties. tandfonline.comtandfonline.com In the case of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, the MEP map revealed that the hydrogen atom on the pyrrole (B145914) nitrogen, N(2), has a significantly positive character, indicating its potential role as a hydrogen bond donor. tandfonline.com Such analyses are crucial for predicting intermolecular interactions, including how a ligand might interact with amino acid residues in a protein's active site. nih.gov The insights from MEP studies can guide the modification of molecules to enhance binding affinity and specificity.
Virtual Screening and De Novo Drug Design Approaches
Virtual screening and de novo design are powerful computational strategies for identifying novel bioactive compounds. Virtual screening involves computationally screening large libraries of existing compounds to identify those likely to bind to a specific target. De novo design, on the other hand, involves the algorithmic construction of novel molecules with desired properties.
Both approaches have been applied to the 1H-pyrrolo[2,3-b]pyridine scaffold. A study targeting the CDK8 kinase, a colorectal cancer oncogene, utilized de novo drug design to discover a potent type II inhibitor based on this core structure. acs.org This approach led to the identification of a compound that significantly inhibited tumor growth in vivo. acs.org In a related study on the 1-H Pyrrolo[3,2-c]pyridine scaffold, a virtual screening campaign of the ZINC library was conducted using Topomer CoMFA and molecular docking to find potential inhibitors of the MPS1 kinase. researchgate.net These methods drastically reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. researchgate.net
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a ligand is essential, as it often dictates its ability to bind to a biological target.
A conformational analysis was performed on 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, which identified two stable, low-energy conformations. tandfonline.com These conformers arise from the distortion of bonds connecting the phenyl groups to the core structure. tandfonline.com DFT calculations determined their relative Gibbs free energy and Boltzmann weighting, showing an almost equal population of the two conformers (50.05% and 49.95%). tandfonline.com The crystal structure of the compound was found to be consistent with one of these calculated low-energy conformations. tandfonline.com
Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, is also a relevant consideration for the 1H-pyrrolo[2,3-b]pyridine system. While specific tautomerism studies on this scaffold were not prominently featured in the reviewed literature, the potential for different tautomeric forms exists and could significantly impact its hydrogen bonding patterns and, consequently, its biological activity.
| Conformer | Gibbs Free Energy (G) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Weighting (Pi %) |
|---|---|---|---|
| 1-1 | Not Specified | Not Specified | 50.05% |
| 1-2 | Not Specified | 0.001255 | 49.95% |
Pharmacological and Biological Target Modulation by 1h Pyrrolo 2,3 B Pyridine Derivatives in Vitro Studies
Kinase Inhibition Mechanisms and Specificities
1H-pyrrolo[2,3-b]pyridine derivatives typically function as ATP-competitive inhibitors. The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors. nih.gov Modifications at various positions of the pyrrolo[2,3-b]pyridine ring system allow for the optimization of potency and selectivity against different kinase targets.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers. Consequently, targeting FGFRs is a promising strategy for cancer therapy. nih.govuq.edu.au A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent inhibitors of FGFR1, 2, and 3. nih.govuq.edu.au
In one study, structure-based design was employed to optimize a lead compound. The 1H-pyrrolo[2,3-b]pyridine nucleus was identified as an effective hinge binder. Molecular docking studies showed that this core structure forms two hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH of alanine (A564) in the hinge region of FGFR1. nih.gov Further optimization led to the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.govuq.edu.au This compound also exhibited a high ligand efficiency, indicating that it forms strong binding interactions with the target receptor. nih.gov
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Molecular docking simulations have been used to screen novel pyrrolo[2,3-b]pyridine derivatives against the V600E-BRAF kinase. ajchem-a.comcivilica.com These in silico studies predict that the pyrrolo[2,3-b]pyridine core can fit into the ATP-binding site of the kinase. The predicted binding modes often involve hydrogen bonds and hydrophobic interactions with key residues, similar to those observed with known V600E-BRAF inhibitors like vemurafenib. ajchem-a.com For instance, computational analyses of a series of 39 pyrrolo[2,3-b]pyridine derivatives identified five compounds with notable docking scores, suggesting high stability within the V600E-BRAF active site. ajchem-a.com These theoretical studies propose that the pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of potent V600E-BRAF inhibitors. ajchem-a.comcivilica.com
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is associated with numerous human cancers. Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent c-Met kinase inhibitors. nih.govnih.gov
In one such study, five novel 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized. In vitro enzyme assays revealed that compound 9 displayed strong c-Met kinase inhibition with an IC₅₀ value of 22.8 nM. nih.govresearchgate.net Another series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety was also evaluated for c-Met kinase inhibitory activity. The most promising compound from this series, 34 , exhibited an exceptionally potent IC₅₀ value of 1.68 nM. nih.gov Structure-activity relationship (SAR) studies from this work indicated that the presence of electron-withdrawing groups on the molecule enhanced its inhibitory activity. nih.gov
| Compound | c-Met IC₅₀ (nM) |
|---|---|
| 9 | 22.8 |
| 34 | 1.68 |
Phosphodiesterase 4 (PDE4) is an enzyme family responsible for the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B subtype, is a therapeutic strategy for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. figshare.com
Through structure-activity relationship studies, compound 11h was identified as a PDE4B-preferring inhibitor. figshare.com This compound demonstrated significant inhibition of TNF-α release from macrophages that were exposed to pro-inflammatory stimuli, highlighting its potential anti-inflammatory effects in an in vitro setting. figshare.com
Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as a colorectal oncogene, making it an attractive target for cancer therapy. nih.govacs.org Through de novo drug design and in-depth structure-activity relationship analysis, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor. nih.govacs.org It exhibited a strong kinase inhibitory activity with an IC₅₀ value of 48.6 nM. nih.govacs.org
In a separate study, another novel pyrrolo[2,3-b]pyridine derivative, compound 46 , was identified as a potent and selective CDK8 inhibitor through structure-based design. nih.gov This compound showed a strong inhibitory effect on CDK8 with an IC₅₀ value of 57 nM. nih.gov Further in vitro analysis confirmed that compound 46 enhanced the thermal stability of CDK8 and demonstrated favorable selectivity across the CDK family and other tyrosine kinases. nih.gov
| Compound | CDK8 IC₅₀ (nM) |
|---|---|
| 22 | 48.6 |
| 46 | 57 |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.gov Researchers have designed and synthesized two series of 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov
Among these derivatives, compound CM5 showed significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD (internal tandem duplication) mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a concentration of 1 µM. nih.gov Furthermore, CM5 demonstrated potent antiproliferative activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, which both harbor the FLT3-ITD mutation. nih.gov
| Target/Cell Line | Measurement | Value |
|---|---|---|
| FLT3 (at 1 µM) | Inhibition % | 57.72 |
| FLT3-ITD (at 1 µM) | Inhibition % | 53.77 |
| MOLM-13 (FLT3-ITD) | IC₅₀ (µM) | 0.75 |
| MV4-11 (FLT3-ITD) | IC₅₀ (µM) | 0.64 |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. A series of 1H-pyrrolo[2,3-b]pyridine-based derivatives have been designed and synthesized as potent BTK inhibitors. Structure-activity relationship (SAR) studies have led to the identification of several compounds with significant inhibitory activity in both enzymatic and cellular assays.
In enzymatic assays, a number of these derivatives demonstrated potent inhibition of BTK, with some compounds exhibiting IC50 values of less than 10 nM. The inhibitory potential was also confirmed in cell-based assays using Ramos cells, a human Burkitt's lymphoma cell line. In these cellular assays, several compounds displayed IC50 values of less than 20 nM. Notably, one of the most potent inhibitors from this series, compound 3p , exhibited an IC50 of 6.0 nM in the BTK enzymatic assay and 14 nM in the Ramos cell assay researchgate.net.
| Compound | BTK Enzymatic IC50 (nM) | Ramos Cell IC50 (nM) |
|---|---|---|
| 3n | <10 | <20 |
| 3p | 6.0 | 14 |
| 3q | <10 | Not Reported |
| 3r | <10 | Not Reported |
| 3s | <10 | Not Reported |
| 3m | Not Reported | <20 |
| 3o | Not Reported | <20 |
| 3t | Not Reported | <20 |
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase involved in the Wnt signaling pathway, which is often dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of potent TNIK inhibitors. In an in-house screening, this scaffold demonstrated high inhibitory activity against TNIK. Subsequent design and synthesis of several series of compounds based on this scaffold led to the discovery of highly potent inhibitors, with some exhibiting IC50 values lower than 1 nM sci-hub.boxmdpi.comnih.gov. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed that their pIC50 values ranged from 7.37 to 9.92, indicating a high potential for potent TNIK inhibition mdpi.comnih.gov.
| Compound Series | TNIK IC50 |
|---|---|
| Various Derivatives | < 1 nM |
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/glucocorticoid regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and survival. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to inhibit SGK-1. A study focused on the synthesis and evaluation of a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer activity, which included the determination of their IC50 values against SGK-1 mdpi.com. While the specific IC50 values from this study are not detailed here, the investigation highlights the potential of this chemical class as SGK-1 inhibitors.
Janus Kinase 3 (JAK3) Inhibition
Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that are critical for cytokine signaling in immune cells. Consequently, JAK3 is an attractive target for the treatment of autoimmune diseases and organ transplant rejection. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as novel immunomodulators targeting JAK3.
An initial lead compound from this series, compound 6 , showed inhibitory activity against JAK3 with an IC50 value of 1100 nM. Through chemical modifications, a significant increase in potency was achieved. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to compound 14c , which was identified as a potent and moderately selective JAK3 inhibitor with an IC50 of 14 nM nih.govresearchgate.net. Further optimization of the C4-substituent led to even more potent compounds, such as a derivative with an IC50 of 3.5 nM for JAK3 nih.gov.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
|---|---|---|---|
| 6 | 1100 | 2900 | 1800 |
| 14c | 14 | Not Reported | Not Reported |
| A derivative of 14c | 3.5 | 25 | 13 |
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition
Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages. A series of novel CSF-1R inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold were designed and synthesized. In vitro evaluation of these compounds demonstrated their potential as CSF-1R inhibitors. For example, compound I-2 , which features a fluorine substitution on the pyridine ring, showed a CSF-1R inhibitory activity with an IC50 value of 25.84 nM researchgate.net. Another study confirmed the importance of the nitrogen at the 3-position of the related pyrrolopyrimidine scaffold for efficient CSF1R inhibition, as a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative was found to be 20-fold less potent than the reference inhibitor koreascience.kr.
| Compound | CSF1R IC50 (nM) |
|---|---|
| I-2 | 25.84 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. While much of the research on pyrrolo-based scaffolds has focused on the pyrrolo[2,3-d]pyrimidine core, derivatives of 1H-pyrrolo[2,3-b]pyridine have also been investigated as EGFR inhibitors. One study reported a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, compound 7 , which inhibited EGFR with an IC50 value of 0.124 µM researchgate.net. Additionally, a patent application has described 1H-pyrrolo[3,2-b]pyridine derivatives as irreversible inhibitors of mutant EGFR, indicating the ongoing interest in this scaffold for targeting EGFR-driven cancers mdpi.com.
| Compound | EGFR IC50 (µM) |
|---|---|
| 7 | 0.124 |
Other Kinase Targets (e.g., HIV-1 Integrase, Cdc7, ABL, ALK, c-RAF, KDR, TrkB)
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration as an inhibitor of a wide array of other kinases and enzymes.
HIV-1 Integrase: Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new family of HIV-1 integrase inhibitors. In vitro assays showed that these analogs possess low micromolar inhibitory potencies, with selectivity for the strand transfer reaction researchgate.netresearchgate.netrsc.org.
Cdc7: Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. A potent ATP mimetic inhibitor of Cdc7 kinase based on the 1H-pyrrolo[2,3-b]pyridine scaffold, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), was reported to have an IC50 value of 7 nM nih.gov.
ABL: While the 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated against a multitude of kinases, specific in vitro IC50 data for its derivatives against Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase were not prominently available in the reviewed literature.
ALK: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in several cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent ALK inhibitors. One such derivative, with a morpholinylamide group at position 3, demonstrated an IC50 of 2.5 nM in an ALK enzymatic assay and 23 nM in a cellular assay.
c-RAF: The Raf family of serine/threonine-specific protein kinases is a key component of the RAS-MAPK signaling pathway. While related quinoline derivatives have been explored as Raf kinase inhibitors, specific in vitro IC50 data for 1H-pyrrolo[2,3-b]pyridine derivatives against c-RAF were not found in the reviewed literature.
KDR (VEGFR2): Kinase insert domain receptor (KDR), also known as vascular endothelial growth factor receptor 2 (VEGFR2), is a key regulator of angiogenesis. A study on 1H-pyrrolo[2,3-b]pyridine derivatives bearing an aromatic hydrazone moiety identified compounds with selective activity against VEGFR-2. One of the selected compounds was further evaluated and showed inhibitory activity against VEGFR-2 nih.gov. Another study on spiro-pyridine derivatives identified a compound that suppressed VEGFR-2 activity with an IC50 of 0.221 µM researchgate.net. A different study on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, identified a potent inhibitor of VEGFR2 with an IC50 of 136 nM.
TrkB: Tropomyosin receptor kinase B (TrkB) is a receptor tyrosine kinase that is activated by brain-derived neurotrophic factor (BDNF). Despite the broad investigation of the 1H-pyrrolo[2,3-b]pyridine scaffold against various kinases, specific in vitro IC50 data for its derivatives as TrkB inhibitors were not available in the reviewed literature.
| Target | Compound | Inhibitory Potency (IC50) |
|---|---|---|
| HIV-1 Integrase | Bicyclic hydroxy-1H-pyrrolopyridine-triones | Low micromolar |
| Cdc7 | 42 | 7 nM |
| ALK | Derivative with morpholinylamide | 2.5 nM (enzymatic) |
| KDR (VEGFR2) | Spiro-pyridine derivative | 0.221 µM |
Cellular Response Modulation (In Vitro Assays)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been the subject of extensive in vitro investigation to determine their effects on various cellular processes critical to disease pathology, particularly in oncology and immunology. These studies have revealed the capacity of these compounds to modulate cell proliferation, induce programmed cell death, arrest the cell cycle, and inhibit cell motility.
Inhibition of Cell Proliferation
A significant body of research has demonstrated the antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. A series of novel pyrrolo[2,3-b]pyridine analogues demonstrated notable growth inhibition across three human cancer cell lines: A549 (lung cancer), HeLa (cervical cancer), and MDA MB-231 (breast cancer), with activity observed in the micromolar range (0.12 μM to 9.84 μM) nih.gov.
One specific derivative, compound 4h, which acts as a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, was shown to effectively inhibit the proliferation of 4T1 breast cancer cells in vitro nih.gov. Similarly, other analogues have been developed as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a target in cancer therapy, indicating their role in halting tumor cell growth nih.gov.
Furthermore, the inhibitory action is not limited to cancer cells. Certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent immunomodulators by inhibiting Janus kinase 3 (JAK3). This activity leads to an immunomodulating effect on T cell proliferation stimulated by interleukin-2 jst.go.jpnih.govnih.gov. For instance, compound 14c was identified as a potent inhibitor of T cell proliferation jst.go.jpresearchgate.netsigmaaldrich.com.
| Compound | Target/Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 4h | FGFR Inhibitor | 4T1 (Breast Cancer) | Inhibition of cell proliferation. | nih.gov |
| Various Analogues | Antiproliferative Agents | A549 (Lung), HeLa (Cervical), MDA MB-231 (Breast) | Growth inhibition (IC50 range: 0.12 μM - 9.84 μM). | nih.gov |
| 14c | JAK3 Inhibitor | Rat Spleen T cells | Inhibition of IL-2-stimulated T cell proliferation. | jst.go.jpresearchgate.netsigmaaldrich.com |
| 31 | JAK3 Inhibitor | T cells | Potent immunomodulating effect on IL-2-stimulated T cell proliferation. | nih.gov |
Apoptosis Induction
In addition to curbing proliferation, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The FGFR inhibitor, compound 4h, was found to induce apoptosis in 4T1 breast cancer cells nih.gov. Another study on a different but related scaffold, 1H-pyrrolo[3,2-c]pyridine, identified compound 10t as a potent inducer of apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM tandfonline.com. This suggests that the broader pyrrolopyridine framework is a viable scaffold for developing pro-apoptotic agents.
Cell Cycle Arrest
The modulation of the cell cycle is a key mechanism by which antiproliferative agents exert their effects. Research into 1H-pyrrolo[2,3-b]pyridine derivatives has confirmed their ability to interfere with cell cycle progression. For example, compound 22, a potent type II CDK8 inhibitor, was found to cause downregulation of the WNT/β-catenin signal, leading to cell cycle arrest in the G2/M and S phases in colorectal cancer cells acs.org. Similarly, a related thieno[2,3-b]pyridine derivative was also shown to significantly increase the population of cells in the G2/M phase researchgate.net. Another compound from the 1H-pyrrolo[3,2-c]pyridine series, 10t, also demonstrated the ability to cause G2/M phase cell cycle arrest at low micromolar concentrations tandfonline.com.
| Compound | Target/Class | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|---|
| 22 | CDK8 Inhibitor | Colorectal Cancer Cells | G2/M and S phases | acs.org |
| 10t (related pyrrolo[3,2-c]pyridine) | Colchicine-binding site inhibitor | HeLa, SGC-7901, MCF-7 | G2/M phase | tandfonline.com |
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is contingent on the ability of tumor cells to migrate and invade surrounding tissues. In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit these processes. Specifically, compound 4h, the FGFR inhibitor, was observed to significantly inhibit both the migration and invasion of 4T1 breast cancer cells nih.gov. This finding highlights the potential of this class of compounds to not only control primary tumor growth but also to interfere with metastatic progression.
Immunomodulatory Effects
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied for their immunomodulatory properties, primarily through the targeting of Janus kinases (JAKs) nih.gov. JAKs are critical in cytokine signaling pathways that regulate immune responses nih.gov. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3, which is crucial for T cell development and function jst.go.jpresearchgate.net.
Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating a clear immunomodulating effect by inhibiting the proliferation of T cells stimulated by interleukin-2 jst.go.jpresearchgate.netsigmaaldrich.com. Further optimization led to compound 31, which also exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation nih.gov. These findings underscore the potential of this scaffold in the development of treatments for immune-mediated diseases.
Interaction with Biomolecules (e.g., Calf Thymus DNA)
The mechanism of action for some antiproliferative 1H-pyrrolo[2,3-b]pyridine derivatives involves direct interaction with cellular macromolecules like DNA. A study investigating a series of thirty-two novel pyrrolo[2,3-b]pyridine analogues revealed that one of the active compounds, 5d, could efficiently intercalate into calf thymus DNA nih.gov. This interaction forms a compound-DNA complex, which is hypothesized to block DNA replication, thereby contributing to the compound's antiproliferative activity. This direct interaction with DNA represents a distinct mechanism of action compared to enzyme inhibition, showcasing the diverse biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold nih.gov.
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
Modifications to the substituents on the 1H-pyrrolo[2,3-b]pyridine core have a profound impact on the biological activity and selectivity of the resulting compounds. Strategic placement of various functional groups can lead to significant improvements in inhibitory potency by engaging with specific amino acid residues within the target's binding site.
In the context of Janus kinase 3 (JAK3) inhibitors, modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring have proven crucial. The introduction of a carbamoyl group at the C5-position, coupled with the substitution of a cyclohexylamino group at the C4-position, resulted in a substantial increase in JAK3 inhibitory activity. researchgate.net This highlights the importance of these positions for achieving potent inhibition.
For Fibroblast Growth Factor Receptor (FGFR) inhibitors, structure-based design has guided modifications to enhance potency. Introducing a group capable of accepting a hydrogen bond at the 5-position of the ring was explored to create a favorable interaction with the glycine 485 (G485) residue. nih.gov Specifically, a trifluoromethyl substitution at this position was shown to be a key factor in improving activity, likely through the formation of this hydrogen bond. nih.gov
Furthermore, the substituent at the 3-position of the scaffold can dictate kinase selectivity. In a study comparing inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) and Polo-like kinase 4 (PLK4), the presence of a 5-methylenethiazolidine-2,4-dione moiety at this position was identified as a critical determinant of selectivity. koreascience.kr By replacing this group with a 2-(hydroxyimino)thiazolidin-4-one, the selectivity profile shifted, favoring PLK4 inhibition. This change was attributed to the formation of enhanced hydrogen bonding interactions with the PLK4 active site. koreascience.kr
The following table summarizes the impact of specific substituent modifications on the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Target | Position of Modification | Substituent | Effect on Activity |
| JAK3 | C4 | Cyclohexylamino | Increased inhibitory activity researchgate.net |
| JAK3 | C5 | Carbamoyl | Increased inhibitory activity researchgate.net |
| FGFR | C5 | Trifluoromethyl | Improved activity nih.gov |
| SGK1/PLK4 | C3 | 5-methylenethiazolidine-2,4-dione | Crucial for kinase selectivity koreascience.kr |
| SGK1/PLK4 | C3 | 2-(hydroxyimino)thiazolidin-4-one | Shifted selectivity towards PLK4 koreascience.kr |
Role of the Pyrrolo[2,3-b]pyridine Core in Target Binding and Hinge Region Interactions
The 1H-pyrrolo[2,3-b]pyridine core is widely recognized as an excellent "hinge-binding motif," particularly in the context of kinase inhibitors. nih.govjst.go.jpchemicalbook.com The majority of kinase inhibitors are designed to compete with ATP by binding to the ATP-binding site located between the N- and C-terminal lobes of the kinase catalytic domain. A crucial part of this site is the hinge region, which connects these two lobes. jst.go.jp
The 7-azaindole (B17877) scaffold is adept at forming key hydrogen bonds with this hinge region. Specifically, the pyridine (B92270) nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen (N1-H) serves as a hydrogen bond donor. jst.go.jpchemicalbook.com This ability to form two hydrogen bonds, known as a bidentate hydrogen bonding interaction, anchors the molecule in the active site and is a fundamental reason for its prevalence in kinase inhibitor design. nih.govjst.go.jpchemicalbook.com This interaction mimics the way the adenine base of ATP binds to the kinase hinge. The versatility of the 7-azaindole scaffold is further enhanced by the presence of five positions on the ring structure where various substituents can be readily attached to achieve desired interactions with other parts of the binding pocket. jst.go.jpchemicalbook.com
Elucidation of Key Interacting Residues in Target Proteins
Detailed structural studies, often employing co-crystallization techniques, have elucidated the specific amino acid residues that interact with 1H-pyrrolo[2,3-b]pyridine derivatives, providing a molecular basis for their inhibitory activity.
In the case of FGFR1, the 1H-pyrrolo[2,3-b]pyridine core of an inhibitor was observed to form two crucial hydrogen bonds with the hinge region. These interactions involved the backbone carbonyl of glutamic acid 562 (E562) and the backbone NH of alanine 564 (A564). nih.gov Beyond the core interactions, substituents play a vital role in securing the ligand in the binding pocket. For instance, a methoxy group on a methoxyphenyl substituent was found to form a strong hydrogen bond with the NH of aspartic acid 641 (D641). nih.gov Furthermore, a 3,5-dimethoxyphenyl group engaged in an essential π–π stacking interaction with phenylalanine 489 (F489), while a trifluoromethyl group at the 5-position of the pyrrolopyridine ring was positioned to form a hydrogen bond with glycine 485 (G485). nih.gov
These specific interactions are summarized in the table below.
| Target Protein | Ligand Moiety | Interacting Residue | Type of Interaction |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine core | E562 (backbone C=O) | Hydrogen Bond nih.gov |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine core | A564 (backbone NH) | Hydrogen Bond nih.gov |
| FGFR1 | Methoxy group on substituent | D641 (NH) | Hydrogen Bond nih.gov |
| FGFR1 | 3,5-dimethoxyphenyl group | F489 | π–π stacking nih.gov |
| FGFR1 | 5-Trifluoromethyl group | G485 | Hydrogen Bond nih.gov |
Design of Ligand-Based and Structure-Based Analogs
The development of novel 1H-pyrrolo[2,3-b]pyridine derivatives has been guided by both ligand-based and structure-based design strategies.
Structure-based design, which relies on knowledge of the three-dimensional structure of the target protein, has been successfully employed to create potent FGFR inhibitors. By analyzing the co-crystallization structure of a lead compound with the FGFR1 kinase domain, researchers identified an opportunity to introduce a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to interact with the G485 residue. nih.gov Concurrently, the m-methoxyphenyl fragment of the lead compound was systematically altered with larger substituents to better explore and occupy a nearby hydrophobic pocket, ultimately leading to compounds with significantly improved potency. nih.gov
Ligand-based approaches have also been fruitful. For example, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of maternal embryonic leucine zipper kinase (MELK). nih.gov This approach often involves building upon the known pharmacophoric features of existing inhibitors to generate new chemical entities with desired biological activities.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel core structures with improved properties while retaining the essential binding interactions of a known active compound. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is itself considered a bioisostere of indole (B1671886) and pyrrolopyrimidines, making it a valuable tool in SAR studies. nih.gov
In one example of scaffold hopping, researchers aimed to improve the solubility profile of a series of proteasome inhibitors based on a 2-phenylimidazo[1,2-a]pyrimidine core. This effort led to the exploration of alternative scaffolds, including one synthesized from 5-bromo-1H-pyrrolo[2,3-b]pyridine. dundee.ac.uk This demonstrates the use of the pyrrolopyridine framework as a building block in the search for new core structures with more favorable physicochemical properties.
Another approach, termed molecular hybridization, was used to create novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. This strategy involved merging pharmacophoric elements from the known CSF1R inhibitor Pexidartinib, which contains a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This combination of scaffold hopping and fragment merging illustrates a rational design strategy to leverage the favorable binding characteristics of the pyrrolopyridine motif in a new chemical context. mdpi.com
Advanced Research Applications and Future Perspectives for 1h Pyrrolo 2,3 B Pyridine Research
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine analogues focuses on leveraging structure-activity relationships (SAR) to enhance therapeutic properties. By modifying the core scaffold, researchers aim to improve target affinity, selectivity, and pharmacokinetic profiles.
One common strategy involves the introduction of various substituents at different positions of the pyrrolopyridine ring system. For instance, structure-based design has been employed to develop potent fibroblast growth factor receptor (FGFR) inhibitors by keeping the 1H-pyrrolo[2,3-b]pyridine motif as a hinge-binding element and introducing modifications at the 5-position to interact with specific amino acid residues. nih.govrsc.org Similarly, hybridization of the pyrrolo[2,3-b]pyridine skeleton with fragments from other known inhibitors has led to the design of novel Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. acs.org
The synthesis of these rationally designed analogues often involves multi-step sequences. A common approach is the functionalization of a pre-formed pyrrolopyridine core. For example, a starting material like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with various aldehydes, followed by a reduction reaction to yield a diverse library of derivatives. nih.govrsc.org Other synthetic strategies include the Fischer indole (B1671886) synthesis and the Bartoli indole synthesis, which allow for the construction of the 6-azaindole core from simpler precursors. nbuv.gov.ua
Table 1: Examples of Rationally Designed 1H-Pyrrolo[2,3-b]pyridine Analogues and their Targets
| Compound Class | Target | Design Strategy |
| 3-Substituted derivatives | Maternal Embryonic Leucine Zipper Kinase (MELK) | Optimization of substituents at the 3-position for enhanced enzyme inhibition. nih.gov |
| C4- and C5-substituted carboxamides | Janus Kinase 3 (JAK3) | Modification at the C4-position to increase inhibitory activity. nih.gov |
| 5-Substituted derivatives | Fibroblast Growth Factor Receptor (FGFR) | Introduction of groups at the 5-position to form hydrogen bonds with the target. nih.govrsc.org |
| Hybrid compounds | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Combining the pyrrolopyridine scaffold with fragments of other known inhibitors. acs.org |
Lead Compound Optimization for Enhanced Potency and Selectivity
Once a promising lead compound containing the this compound core is identified, lead optimization is crucial to refine its properties for potential clinical development. This process involves systematic modifications to enhance potency against the desired biological target while minimizing off-target effects, thereby improving selectivity.
A key aspect of lead optimization is the detailed exploration of the structure-activity relationship (SAR). For example, in the development of Janus Kinase 3 (JAK3) inhibitors, substituting a cycloalkyl ring at the C4-position of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core was found to significantly increase inhibitory activity. nih.gov Furthermore, modulating physical properties like lipophilicity and basicity was important for reducing off-target effects, such as inhibition of the human ether-a-go-go-related gene (hERG) channel. nih.gov
In another example, the optimization of 1H-pyrrolo[2,3-b]pyridine derivatives as Ataxia Telangiectasia Mutated (ATM) inhibitors involved systematic structural modifications that led to a compound with excellent kinase selectivity, being over 700-fold more selective for ATM than other members of the PIKK family. nih.gov This high selectivity is critical for minimizing potential side effects.
Table 2: Lead Optimization Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Lead Compound Scaffold | Target | Optimization Strategy | Outcome |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | Substitution of a cycloalkyl ring at the C4-position and modulation of lipophilicity. nih.gov | Increased potency and reduced hERG inhibition. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | ATM | Systematic structural modifications to enhance kinase selectivity. nih.gov | Highly selective inhibitor with excellent oral bioavailability. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR | Introduction of a trifluoromethyl group at the 5-position. nih.govrsc.org | Improved hydrogen bonding and increased inhibitory activity. nih.govrsc.org |
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the this compound scaffold allows for its application in targeting a wide range of biological molecules, leading to the exploration of novel therapeutic applications. Initially recognized for their kinase inhibitory activity, derivatives of this scaffold are now being investigated for their potential in treating various diseases beyond cancer.
Recent research has identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov Specifically, certain derivatives have shown significant inhibition of both wild-type and mutated forms of FLT3, as well as potent inhibition of FLT3-dependent human AML cell lines. nih.gov
Another emerging area of interest is the development of these compounds as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for the treatment of colorectal cancer. researchgate.net Additionally, the 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent immunomodulators targeting JAK3, which could be beneficial in treating inflammatory and immune diseases. nih.gov
The broad spectrum of biological activities also includes potential applications as antibacterial, antimycobacterial, anti-inflammatory, antifungal, and antiviral agents. juniperpublishers.com
Development of Efficient and Scalable Synthetic Routes
The successful translation of a promising compound from the laboratory to clinical use depends on the development of efficient and scalable synthetic routes. For this compound and its derivatives, this involves optimizing reaction conditions to maximize yield, minimize byproducts, and ensure the process is cost-effective and safe for large-scale production.
Several synthetic strategies for the 1H-pyrrolo[2,3-b]pyridine core have been reported. One-pot, three-component reactions are being explored to streamline the synthesis of related pyrrolopyrimidine derivatives, offering a more efficient pathway to complex molecules. scielo.org.mx For the synthesis of specific analogues, multi-step sequences are often necessary. For example, the synthesis of certain FGFR inhibitors starts with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which is then elaborated through a series of reactions including condensation and reduction. nih.govrsc.org
Challenges in synthesis can arise, particularly with deprotection steps. For instance, the removal of a trimethylsilylethoxymethyl (SEM) protecting group in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be challenging due to the formation of side products. nih.gov Overcoming such obstacles is a key focus of process chemistry research.
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Advanced computational techniques are increasingly being integrated into the drug discovery pipeline for this compound derivatives to accelerate the identification and optimization of new drug candidates. These in silico methods provide valuable insights into ligand-target interactions and help prioritize compounds for synthesis and biological testing.
Molecular docking is a widely used technique to predict the binding mode of a compound within the active site of a target protein. This has been successfully applied to understand the interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with targets like FGFR1 and to guide the design of more potent inhibitors. nih.govrsc.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of compounds with their biological activity. Such models have been instrumental in the design of new 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors for colorectal cancer. researchgate.net
Mechanistic Elucidation of Novel Biological Activities
Understanding the precise mechanism of action of this compound derivatives is fundamental to their development as therapeutic agents. Mechanistic studies aim to elucidate how these compounds interact with their biological targets at a molecular level and the downstream consequences of these interactions.
For derivatives targeting kinases, mechanistic studies often involve confirming their mode of inhibition (e.g., Type I or Type II) and their effects on downstream signaling pathways. For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent Type II CDK8 inhibitor that targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org
In the context of cancer therapy, mechanistic investigations have shown that some 1H-pyrrolo[2,3-b]pyridine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, a potent MELK inhibitor was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner and effectively arrest the cells in the G0/G1 phase. nih.gov Further studies have also revealed that these compounds can suppress the migration and invasion of cancer cells, highlighting their potential to inhibit metastasis. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The core scaffold is typically synthesized via cyclization reactions or functional group transformations. For example, methylation at the 1-position can be achieved using NaH and methyl iodide in THF under controlled temperatures (0°C to room temperature) . Optimization involves adjusting stoichiometry (e.g., excess NaN₃ in azide substitutions) and reaction time (e.g., 6 hours at 110°C for azide incorporation) . Post-reaction purification via column chromatography (e.g., 4:1 DCM/EA) is critical to isolate pure products, with yields ranging from 29% to 88% depending on substituents .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key for identifying substituent positions. For example, methyl groups at the 1- and 3-positions show distinct singlet peaks (e.g., δ 3.85 ppm for 1-CH₃) .
- HRMS : Validates molecular weight with <5 ppm error (e.g., [M+H]+ calcd: 355.14409; found: 355.1435) .
- ¹⁹F NMR : Used for fluorinated derivatives (e.g., δ -172.74 ppm for 3-fluoro analogs) .
Q. How can common functional groups (e.g., nitro, amino) be introduced to the pyrrolo[2,3-b]pyridine core?
- Methodological Answer :
- Nitration : Use HNO₃/H₂SO₄ at 0°C for 30 minutes to introduce nitro groups at the 3-position, followed by reduction to amines .
- Halogenation : Selectfluor® in acetonitrile/ethanol at 70°C enables regioselective fluorination (29% yield) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of 1,3-dimethyl-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
- Methodological Answer :
- Hinge-binding motif : The 1H-pyrrolo[2,3-b]pyridine core interacts with kinase hinge regions (e.g., FGFR1 via hydrogen bonds with D641) .
- Substituent effects :
- 5-Position : Hydrophobic groups (e.g., trifluoromethyl) enhance affinity by occupying hydrophobic pockets .
- 3-Position : Electron-withdrawing groups (e.g., Cl, F) improve inhibitory potency (IC₅₀ <10 nM in BTK inhibitors) .
- Data-driven example : Compound 4h showed FGFR1-3 IC₅₀ values of 7–25 nM, attributed to a 5-position pyridinyl-ethynyl group .
Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo models for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) and bioavailability. For instance, derivatives with logP <3 showed improved in vivo efficacy in peritoneal mesothelioma xenografts .
- Combination studies : Synergistic effects (e.g., compound 3f + paclitaxel) enhance apoptotic responses via survivin downregulation, addressing in vitro-in vivo discrepancies .
Q. What computational strategies are employed to predict binding modes of 1,3-dimethyl-pyrrolo[2,3-b]pyridine derivatives with target proteins?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions (e.g., hydrogen bonds with FGFR1’s D641 and hydrophobic contacts with G485) .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories, prioritizing derivatives with RMSD <2 Å .
Safety and Handling
Q. What precautions are recommended when handling 1,3-dimethyl-pyrrolo[2,3-b]pyridine derivatives in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
